(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound that features a pyrimidine core substituted with a fluorophenyl group and a pyrrole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The key steps include the formation of the pyrimidine core, the introduction of the fluorophenyl group, and the coupling with the pyrrole derivative. Common reagents used in these reactions include various halides, catalysts like palladium or copper, and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine core or the fluorophenyl group, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.
Medicine: The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for drug development.
Industry: In the industrial sector, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane:
Uniqueness: The uniqueness of (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and its potential for diverse applications. Its structural features allow for a wide range of chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C23H18FN3O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H18FN3O3/c1-14-12-16(15(2)26(14)18-6-4-3-5-7-18)13-20-21(28)25-23(30)27(22(20)29)19-10-8-17(24)9-11-19/h3-13H,1-2H3,(H,25,28,30)/b20-13- |
InChI Key |
YCUCBQRCBWEOOW-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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